Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate
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Overview
Description
Indolizine is a nitrogen-containing heterocycle and serves as a precursor for widespread indolizidine alkaloids . It’s an important class of N-fused heterocyclic compounds due to their interesting biological and optical properties .
Synthesis Analysis
The synthesis of indolizines has been based on classical methodologies such as Scholtz or Chichibabin reactions . New strategies have been revealed especially within the last ten years, including transition metal-catalyzed reactions and approaches based on oxidative coupling .Molecular Structure Analysis
Indolizine is one of the five isomers of indole . The structure of indolizine derivatives can be confirmed by spectroscopic techniques .Chemical Reactions Analysis
Indolizine derivatives can be synthesized by means of classical and nonclassical pathways . Radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Scientific Research Applications
Synthesis and Biological Activities
Indolizine derivatives have been synthesized through various methods, emphasizing their structural diversity and potential for biological applications. For instance, Vijayakumar Uppar et al. (2020) described the synthesis of novel ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives, demonstrating significant antioxidant and antibacterial activities, suggesting the relevance of indolizine derivatives in pharmaceutical research (Uppar et al., 2020).
Synthetic Applications
The versatility of indolizine derivatives extends to their use in synthesizing other complex heterocyclic compounds. A. Kakehi et al. (1990) explored the synthesis of thienoindolizine derivatives from ethyl 2-[(2-substituted ethyl)thio]-3-indolizinecarboxylates, showcasing a variety of reactions leading to functionally diverse indolizine derivatives (Kakehi et al., 1990).
Anticancer Potential
The exploration of indolizine derivatives for anticancer applications has been a notable area of interest. E. Klimova et al. (2012) synthesized ethyl 2-amino-6-ferrocenylpyrimidine-5-carboxylates, showing specificity towards certain cancer cell lines, highlighting the potential of indolizine derivatives in developing novel anticancer agents (Klimova et al., 2012).
Mechanism of Action
Target of Action
Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various biological changes . These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can lead to a variety of biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can cause various molecular and cellular changes .
Future Directions
Indolizine and its derivatives continue to attract much attention due to their diverse biological properties . With the remarkable number of approved indole-containing drugs as well as the importance of the indolizine moiety, it can be easily concluded that indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .
properties
IUPAC Name |
ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-2-26-18(23)14-13-8-3-4-9-20(13)16(15(14)19)17(22)11-6-5-7-12(10-11)21(24)25/h3-10H,2,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQZWXJAKGBKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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